molecular formula C16H15N3OS2 B2732569 N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 503432-69-7

N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2732569
CAS No.: 503432-69-7
M. Wt: 329.44
InChI Key: PNCCJLOSDKZVKA-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a thiophene ring and a pyrimidine moiety. The molecule is substituted at position 6 with a phenyl group and at position 4 with a thioether-linked acetamide, where the nitrogen is dimethylated. This structural framework confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in kinase inhibition or antimicrobial applications.

Properties

IUPAC Name

N,N-dimethyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-19(2)14(20)9-21-15-12-8-13(11-6-4-3-5-7-11)22-16(12)18-10-17-15/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCCJLOSDKZVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thieno[2,3-d]pyrimidine ring to its dihydro form.

    Substitution: Nucleophilic substitution reactions can occur at the thioether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothienopyrimidines, and substituted thioethers.

Scientific Research Applications

N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Substituent Position and Type

  • 6-Phenyl vs. 6-Ethyl/4-Methyl: The phenyl group at position 6 in the target compound contrasts with derivatives like 2-((6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide (), which has an ethyl group at position 6 and a nitro-substituted aryl acetamide. Example:
Compound Position 6 Substituent Acetamide Substituent Melting Point (°C)
Target compound Phenyl N,N-dimethyl Not reported
6-Ethyl analog () Ethyl 4-Nitrophenyl Not reported
4-Methyl analog () Methyl Benzyl 196–198
  • Thieno[2,3-d]pyrimidine vs. Thieno[3,2-d]pyrimidine: Isomeric analogs like 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide () exhibit altered ring fusion patterns, affecting molecular geometry and binding pocket compatibility .

Acetamide Modifications

N-Alkylation Effects

  • N,N-Dimethyl vs. Dimethylation simplifies synthesis and reduces hydrogen-bonding capacity, which may impact solubility . Spectral Data Comparison:
Compound () ^1H NMR (δ, ppm) Key Features
N-Benzyl analog 10.01 (t, NH) Benzyl CH2 at δ 4.01
Target compound Not reported Expected absence of NH (dimethylated)

Thioether Linker vs. Oxygen-Based Linkers

  • Thioether (S-CH2) vs. Ether (O-CH2): Thioether linkages, as in the target compound, offer greater resistance to enzymatic cleavage compared to ethers. For example, N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide () contains an oxygen linker, which may reduce metabolic stability .

Antimicrobial Activity

  • Derivatives like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () exhibit notable antimicrobial activity (80% yield, m.p. 230–232°C), suggesting that electron-withdrawing groups (e.g., Cl) enhance efficacy. The target compound’s phenyl and dimethyl groups may similarly influence activity through hydrophobic interactions .

Hydrogen Bonding and Crystallography

  • Tools like SHELX () are critical for resolving such structures, though the absence of NH groups may limit graph-set analysis () .

Biological Activity

N,N-Dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2SC_{17}H_{18}N_2S, with a molecular weight of approximately 298.40 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and nitric oxide synthase (NOS). In vitro studies indicate that it may exhibit similar potency to established anti-inflammatory agents like celecoxib .
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting tumor growth. For instance, it has demonstrated significant cytotoxic effects against A549 (lung cancer) and C6 (glioma) cell lines in MTT assays .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

Study Cell Line IC50 (μM) Mechanism
CytotoxicityA54912.5Apoptosis induction via caspase activation
CytotoxicityC615.0Inhibition of cell proliferation
Anti-inflammatoryCOX-2 Inhibition0.04Comparable to celecoxib

These findings indicate that the compound has promising anticancer and anti-inflammatory properties.

Case Studies

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of various thienopyrimidine derivatives, including this compound. Results showed significant suppression of COX-2 activity with an IC50 value comparable to standard treatments .
  • Anticancer Efficacy : In a recent investigation, the compound was tested against multiple cancer cell lines. The results indicated that it not only inhibited cell growth but also triggered apoptotic pathways, suggesting its potential as a novel anticancer agent .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

  • Formation of Thienopyrimidine Core : Utilizing thiophene derivatives and pyrimidine precursors.
  • Introduction of Acetamide Group : Achieved through acylation reactions under controlled conditions.

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